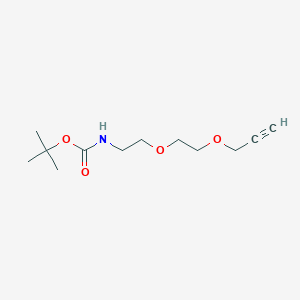
Propargyl-PEG2-NHBoc
Vue d'ensemble
Description
Propargyl-PEG2-NHBoc is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
Propargyl-PEG2-NHBoc is a reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis
Propargyl-PEG2-NHBoc is a reagent that contains an Alkyne group . This group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis
Propargyl-PEG2-NHBoc is a crosslinker consisting of a propargyl group and a t-Boc protected amine group. The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions .Physical And Chemical Properties Analysis
The molecular weight of Propargyl-PEG2-NHBoc is 243.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 9 .Applications De Recherche Scientifique
Synthesis of Heterobifunctional Poly(ethylene glycol) Derivatives
- Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized with high efficiency, using a process that can modify bifunctional PEG with various end groups like hydroxyl, carboxyl, mercapto, or hydrazide. This method is significant for the development of PEG-based bioconjugates in biomedical applications (Lu & Zhong, 2010).
Self-Assembly for Drug Delivery Applications
- An amphiphilic polymer series, including Azo-PEG-NHBoc, demonstrated the ability to self-assemble in aqueous solutions to form nanostructures. These structures have shown potential in drug delivery applications, featuring light-controlled reversible assembly, disassembly, and enzyme-mediated morphological changes (Yadav et al., 2016).
Solution Self-Assembly in Drug Carrier Development
- Amphiphilic PEG-lipid telechelics incorporating natural fatty acids functionalized with propargyl groups were synthesized and shown to self-assemble into nanoparticles in solution. These novel telechelic nanoparticles may serve as potential drug carriers (Arshad, Saied, & Ullah, 2014).
Gene and Drug Delivery Systems
- Propargyl-PEG2-NHBoc has been used in the synthesis of pH-responsive cationic polypeptides and block copolypeptides, which have potential applications in systemic drug and gene delivery. These materials can change solubility and self-assemble into micelles based on the degree of ionization (Engler et al., 2011).
Gene Therapy Against HIV
- Amphiphilic carbosilane-PEG dendrimers functionalized with NHBoc groups have been synthesized and studied as vectors for gene therapy against HIV. These dendrimers showed lower toxicities and weaker interactions with siRNA compared to homodendrimers, making them suitable carriers of nucleic material (Sánchez-Nieves et al., 2014).
Synthesis of Fluorescent Triblock Copolymer
- Propargyl-PEG2-NHBoc played a role in the synthesis of a hyperbranched–linear–hyperbranched triblock copolymer for potential use in simultaneous drug delivery and cell imaging (Mohammadifar et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOWEAGRWGHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG2-NHBoc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




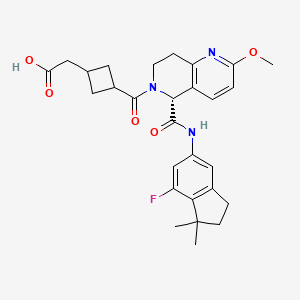
![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)
![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)
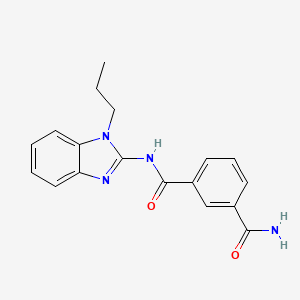
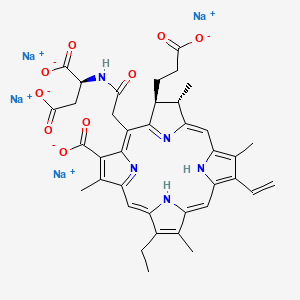





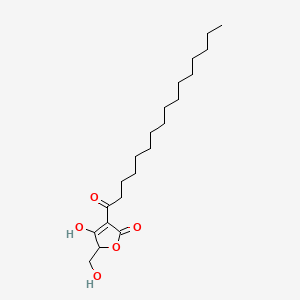
![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)
